molecular formula C14H27NO2 B14569022 2-[(2-Ethylhexyl)amino]ethyl 2-methylprop-2-enoate CAS No. 61551-29-9

2-[(2-Ethylhexyl)amino]ethyl 2-methylprop-2-enoate

Cat. No.: B14569022
CAS No.: 61551-29-9
M. Wt: 241.37 g/mol
InChI Key: PWYFBUGPZLGDRC-UHFFFAOYSA-N
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Description

2-[(2-Ethylhexyl)amino]ethyl 2-methylprop-2-enoate is a chemical compound belonging to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by its unique structure, which includes an ethylhexyl group attached to an aminoethyl chain, further linked to a methacrylate group. It is commonly used in various industrial and scientific applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethylhexyl)amino]ethyl 2-methylprop-2-enoate typically involves the esterification of 2-ethylhexylamine with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylhexyl)amino]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Polymerization: This compound can polymerize in the presence of radical initiators, forming polymers with diverse applications.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and methacrylic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Radical Initiators: Used in polymerization reactions to initiate the formation of polymers.

    Acids and Bases: Employed in hydrolysis reactions to break down the ester bond.

    Nucleophiles: Utilized in substitution reactions to replace the amino group with other functional groups.

Major Products Formed

    Polymers: Formed through polymerization, these materials have applications in coatings, adhesives, and biomedical devices.

    Amines and Acids: Produced through hydrolysis, these compounds can be further utilized in various chemical processes.

    Substituted Derivatives: Resulting from substitution reactions, these derivatives have unique properties and applications.

Scientific Research Applications

2-[(2-Ethylhexyl)amino]ethyl 2-methylprop-2-enoate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.

    Medicine: Utilized in the formulation of medical adhesives and coatings for implants.

    Industry: Applied in the production of coatings, adhesives, and sealants with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-[(2-Ethylhexyl)amino]ethyl 2-methylprop-2-enoate is primarily based on its ability to undergo polymerization and form stable polymers. The vinyl group in the methacrylate moiety is highly reactive and can participate in radical polymerization, leading to the formation of long polymer chains. These polymers exhibit excellent mechanical and chemical properties, making them suitable for various applications. The amino group also contributes to the compound’s reactivity, allowing for further functionalization and modification.

Comparison with Similar Compounds

Similar Compounds

    2-(Dibutylamino)ethyl 2-methylprop-2-enoate: Similar in structure but with a dibutylamino group instead of an ethylhexylamino group.

    2-(tert-Butylamino)ethyl methacrylate: Contains a tert-butylamino group, offering different reactivity and properties.

    2-Ethylhexanoic acid: While not an acrylate, it shares the ethylhexyl group and is used in similar industrial applications.

Uniqueness

2-[(2-Ethylhexyl)amino]ethyl 2-methylprop-2-enoate is unique due to its specific combination of an ethylhexyl group and a methacrylate moiety. This combination imparts distinct properties, such as enhanced hydrophobicity and reactivity, making it suitable for specialized applications in coatings, adhesives, and biomedical devices.

Properties

CAS No.

61551-29-9

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

2-(2-ethylhexylamino)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H27NO2/c1-5-7-8-13(6-2)11-15-9-10-17-14(16)12(3)4/h13,15H,3,5-11H2,1-2,4H3

InChI Key

PWYFBUGPZLGDRC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCCOC(=O)C(=C)C

Origin of Product

United States

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